3-fluoro-N,N-dimethyl-4-nitrobenzamide
Overview
Description
3-fluoro-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol It is characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a benzamide core
Preparation Methods
3-fluoro-N,N-dimethyl-4-nitrobenzamide can be synthesized through several routes. One common method involves the nitration of 4-fluoro-N,N-dimethylbenzamide with nitric acid at room temperature in an aqueous solution. The crude product obtained from this reaction can be purified through recrystallization. Another method involves the reaction of 4-fluoro-N,N-dimethylbenzamide with nitromethane in the presence of hydrochloric acid at elevated temperatures, yielding a pure product that can be isolated through precipitation.
Chemical Reactions Analysis
3-fluoro-N,N-dimethyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 3-fluoro-N,N-dimethyl-4-aminobenzamide.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
3-fluoro-N,N-dimethyl-4-nitrobenzamide has been extensively studied in scientific research, particularly in the fields of synthetic organic chemistry and medicinal chemistry. It serves as a versatile building block for the synthesis of novel compounds and has been used as a catalyst in various organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and Michael additions. Additionally, it has been investigated for its potential as an anti-cancer drug due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of 3-fluoro-N,N-dimethyl-4-nitrobenzamide is not fully understood. it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of this enzyme, the compound may reduce inflammation and pain. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells, leading to their death.
Comparison with Similar Compounds
3-fluoro-N,N-dimethyl-4-nitrobenzamide can be compared with other similar compounds, such as:
3,4-difluoronitrobenzene: This compound has two fluorine atoms and a nitro group attached to a benzene ring.
4-fluoro-N,N-dimethylbenzamide: This compound lacks the nitro group present in this compound, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a fluorine atom, two methyl groups, and a nitro group, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-fluoro-N,N-dimethyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPKPIOPWXLRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284249 | |
Record name | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536748-05-7 | |
Record name | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536748-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N,N-dimethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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